DNA Duplex Destabilization: 8-Iodoguanosine Produces the Lowest Melting Temperature Among All C8-Substituted Analogs Tested
In a direct head-to-head comparison, Hamm et al. (2005) incorporated 8-iodo-2′-deoxyguanosine (IdG), 8-chloro-2′-deoxyguanosine (CldG), 8-bromo-2′-deoxyguanosine (BrdG), and 8-oxo-2′-deoxyguanosine (OdG) into identical oligonucleotide duplexes opposite dC and measured melting temperatures (Tm). IdG exhibited the lowest Tm of 47.6 ± 0.4 °C, compared to BrdG at 49.6 ± 0.4 °C, CldG at 51.1 ± 0.3 °C, OdG at 52.7 ± 0.5 °C, and unmodified dG at 57.5 ± 0.5 °C [1]. The quantification confirms that as C8 atomic radius increases (I > Br > Cl > O), duplex stability decreases linearly, with the iodine atom imposing the greatest steric penalty on Watson–Crick base pairing.
| Evidence Dimension | DNA duplex melting temperature (Tm) for X:dC base pair |
|---|---|
| Target Compound Data | IdG (8-iodo-dG): Tm = 47.6 ± 0.4 °C |
| Comparator Or Baseline | dG (unmodified): 57.5 ± 0.5 °C; OdG (8-oxo-dG): 52.7 ± 0.5 °C; CldG (8-chloro-dG): 51.1 ± 0.3 °C; BrdG (8-bromo-dG): 49.6 ± 0.4 °C |
| Quantified Difference | IdG vs. dG: ΔTm = −9.9 °C; IdG vs. BrdG: ΔTm = −2.0 °C; IdG vs. CldG: ΔTm = −3.5 °C; IdG vs. OdG: ΔTm = −5.1 °C |
| Conditions | 1 M NaCl, 0.1 mM EDTA, 100 mM sodium phosphate, pH 7.0; Tm values are averages of ≥3 melts |
Why This Matters
8-Iodoguanosine provides the maximum duplex-destabilizing effect among halogenated guanosine analogs, making it the probe of choice when studying steric contributions to base pair stability or when complete disruption of Watson–Crick pairing is experimentally desired.
- [1] Hamm, M. L., Rajguru, S., Downs, A. M., & Cholera, R. (2005). Base Pair Stability of 8-Chloro- and 8-Iodo-2′-deoxyguanosine Opposite 2′-Deoxycytidine: Implications Regarding the Bioactivity of 8-Oxo-2′-deoxyguanosine. Journal of the American Chemical Society, 127(35), 12220–12221. DOI: 10.1021/ja052578k. Table 1 reports Tm values. View Source
